molecular formula C44H28N2O4 B14123542 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)

1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)

Cat. No.: B14123542
M. Wt: 648.7 g/mol
InChI Key: HPBARVRVPBVXFH-UHFFFAOYSA-N
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Description

1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is a complex organic compound with the molecular formula C44H28N2O4. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a central 1,3-phenylene core linked to two phenoxazine moieties through methanone bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenediamine with 4-(10H-phenoxazin-10-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can undergo various chemical reactions, including:

    Oxidation: The phenoxazine moieties can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) involves its interaction with specific molecular targets. The phenoxazine moieties can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is unique due to its specific 1,3-phenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C44H28N2O4

Molecular Weight

648.7 g/mol

IUPAC Name

[3-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone

InChI

InChI=1S/C44H28N2O4/c47-43(29-20-24-33(25-21-29)45-35-12-1-5-16-39(35)49-40-17-6-2-13-36(40)45)31-10-9-11-32(28-31)44(48)30-22-26-34(27-23-30)46-37-14-3-7-18-41(37)50-42-19-8-4-15-38(42)46/h1-28H

InChI Key

HPBARVRVPBVXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC(=CC=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97

Origin of Product

United States

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